Pharacine

描述

Pharacine Description

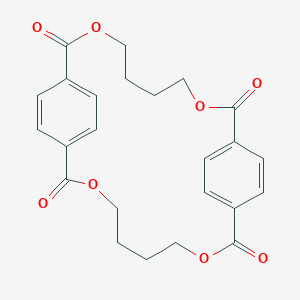

Pharacine, identified as a highly symmetrical p-cyclophane, was discovered in the ethyl acetate extract of the bacterial strain Cytophaga sp. AM13.1. This compound is a new natural product, alongside other indole derivatives such as 2,5-bis(3-indolylmethyl)pyrazine, tryptamine isovalerate, and p-hydroxyphenylacetamide. Notably, these compounds, including pharacine, were tested for activity against various microorganisms, including microalgae, fungi, yeasts, and bacteria, but showed no significant activity .

Synthesis Analysis

The synthesis of pharacine has not been explicitly detailed in the provided papers. However, the discovery within a bacterial strain suggests that its synthesis is likely a result of the organism's metabolic processes. In a broader context, the biosynthesis of related compounds, such as phenylglycine-type amino acids found in peptide natural products, has been studied. These amino acids are synthesized through pathways involving gene clusters, as seen in the biosynthesis of chloroeremomycin, balhimycin, and pristinamycin . Although not directly related to pharacine, understanding these pathways can provide insights into the types of enzymatic reactions and precursors that might be involved in the biosynthesis of complex molecules like pharacine.

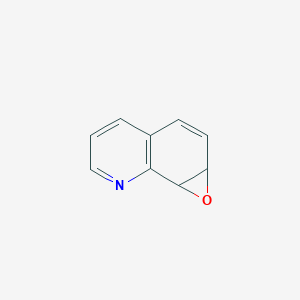

Molecular Structure Analysis

While the molecular structure of pharacine is not described in detail in the provided papers, its classification as a p-cyclophane suggests a unique and symmetrical structure. Cyclophanes are known for their rigid and often symmetrical frameworks, which can include aromatic systems such as indoles. The presence of indole units within pharacine's structure could imply interesting electronic and spatial characteristics, potentially relevant to its interaction with biological systems, despite the lack of observed activity .

Chemical Reactions Analysis

The provided papers do not offer specific information on the chemical reactions involving pharacine. However, the study of phenylglycine-type amino acids and their incorporation into peptide natural products can shed light on the types of chemical reactions that aromatic compounds like pharacine might undergo. These reactions can include enzymatic transformations, such as hydroxylation, and incorporation into larger molecular frameworks through peptide bond formation .

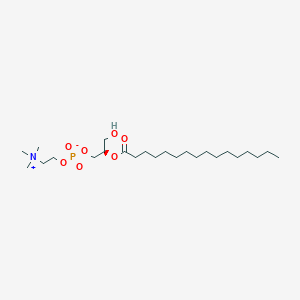

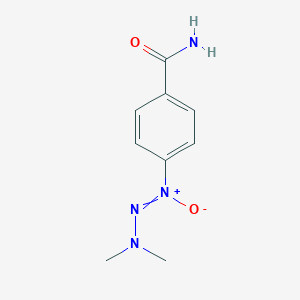

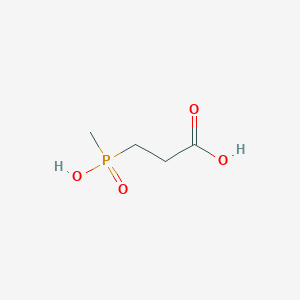

Physical and Chemical Properties Analysis

The physical and chemical properties of pharacine are not directly reported in the provided papers. However, the absence of activity against a range of microorganisms suggests that pharacine may have limited solubility or permeability, or it may not interact effectively with biological targets. The stability and reactivity of related compounds, such as zirconium phosphonates derived from glyphosate and glyphosine, indicate that small structural changes can significantly impact properties like thermal and chemical stability, crystallinity, and proton conductivity . These insights could be relevant when considering the potential applications and handling of pharacine.

科学研究应用

1. 发现和从细菌中分离出来Pharacine,被确认为一种高度对称的p-环烷,是在细菌菌株Cytophaga sp. AM13.1的乙酸乙酯提取物中发现的。这种化合物连同其他已知和新的天然产物一起被分离和表征。值得注意的是,Pharacine在最初的筛选中对一系列微生物,包括微藻、真菌、酵母和细菌,都没有表现出活性(Shaaban et al., 2002)。

2. 纳米技术和诊断成像虽然与Pharacine没有直接关联,但在纳米技术领域的研究,特别是利用被称为量子点的荧光半导体纳米晶体,已经拓宽了生物应用的范围。量子点已被用于高分辨率细胞成像、长期体内观察细胞迁移、肿瘤靶向和诊断。这些纳米技术的进步代表了一个重大飞跃,为在单分子水平上研究细胞内过程和增强医学诊断能力提供了广阔的潜力(Michalet et al., 2005)。

属性

IUPAC Name |

3,8,15,20-tetraoxatricyclo[20.2.2.210,13]octacosa-1(25),10,12,22(26),23,27-hexaene-2,9,14,21-tetrone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24O8/c25-21-17-5-7-19(8-6-17)23(27)31-15-3-4-16-32-24(28)20-11-9-18(10-12-20)22(26)30-14-2-1-13-29-21/h5-12H,1-4,13-16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFNCDJVWOAZMFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC(=O)C2=CC=C(C=C2)C(=O)OCCCCOC(=O)C3=CC=C(C=C3)C(=O)OC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70440217 | |

| Record name | pharacine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70440217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

440.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pharacine | |

CAS RN |

63440-93-7 | |

| Record name | pharacine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70440217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,8,15,20-tetraoxatricyclo[20.2.2.2,10,13]octacosa-1(24),10,12,22,25,27-hexaene-2,9,14,21-tetrone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(Bromomethyl)-7-chlorobenzo[b]thiophene](/img/structure/B138130.png)

![Benzo[ghi]perylene](/img/structure/B138134.png)

![4-Hydroxy-4-methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B138142.png)

![[(2R,3S)-2-(2,4-Difluoro-phenyl)-3-methyl-oxiranyl]-methanol](/img/structure/B138149.png)